2-(2-Bromophenyl)-5,5-dimethylmorpholine
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Overview
Description
2-(2-Bromophenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a morpholine ring with two methyl groups at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5,5-dimethylmorpholine typically involves the following steps:
Bromination of Phenyl Ring: The starting material, 2-phenylmorpholine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Methylation: The brominated product is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-5,5-dimethylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding phenylmorpholine derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenylmorpholine derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-5,5-dimethylmorpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-5,5-dimethylmorpholine: Similar structure with a chlorine atom instead of bromine.
2-(2-Fluorophenyl)-5,5-dimethylmorpholine: Similar structure with a fluorine atom instead of bromine.
2-(2-Iodophenyl)-5,5-dimethylmorpholine: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-(2-Bromophenyl)-5,5-dimethylmorpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C12H16BrNO/c1-12(2)8-15-11(7-14-12)9-5-3-4-6-10(9)13/h3-6,11,14H,7-8H2,1-2H3 |
InChI Key |
UJJOPZFDRHPIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
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